
N-(4-bromo-3,5-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3,5-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a brominated aromatic ring and a fused bicyclic system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3,5-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-3,5-dimethylphenylamine and a suitable dioxo compound. The reaction conditions may involve:
Solvents: Common solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled heating or cooling to optimize reaction rates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
N-(4-bromo-3,5-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism by which N-(4-bromo-3,5-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating specific enzymes.
Modulating receptor activity: Affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
N-(4-bromo-3,5-dimethylphenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide: can be compared with other brominated aromatic compounds and fused bicyclic systems.
Uniqueness
Structural Features: The combination of a brominated aromatic ring and a fused bicyclic system makes it unique.
Chemical Properties:
特性
分子式 |
C25H25BrN2O3 |
|---|---|
分子量 |
481.4 g/mol |
IUPAC名 |
N-(4-bromo-3,5-dimethylphenyl)-2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide |
InChI |
InChI=1S/C25H25BrN2O3/c1-13-8-17(9-14(2)23(13)26)27-20(29)12-28-24(30)21-16-10-18(15-6-4-3-5-7-15)19(11-16)22(21)25(28)31/h3-9,16,18-19,21-22H,10-12H2,1-2H3,(H,27,29) |
InChIキー |
IOFCYRHNODJGOY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Br)C)NC(=O)CN2C(=O)C3C4CC(C3C2=O)C(C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


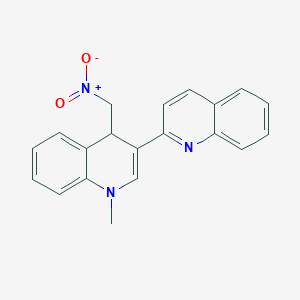
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B12470983.png)
![N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide](/img/structure/B12470985.png)
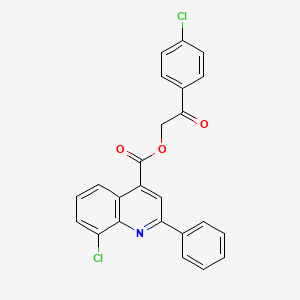
![5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B12470993.png)
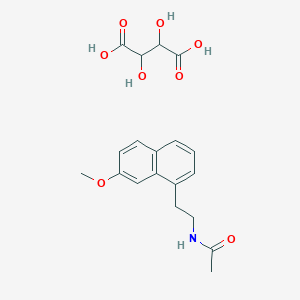
![N-(4-Chloro-2-methylphenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B12471005.png)

![N~2~-benzyl-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12471014.png)
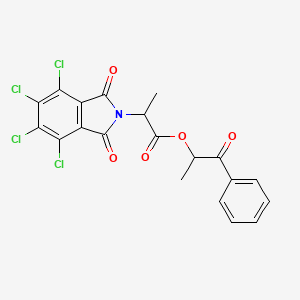

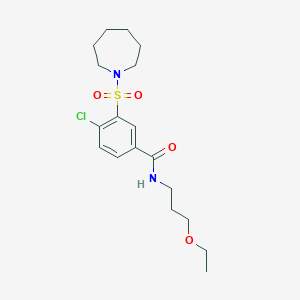
![2,5-dichloro-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B12471043.png)
![N-tert-butyl-2-[3-(tert-butylcarbamoyl)-5-[5-(tert-butylcarbamoyl)-1,3-dioxoisoindol-2-yl]phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12471045.png)
